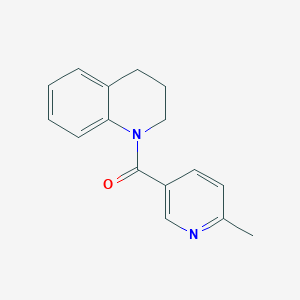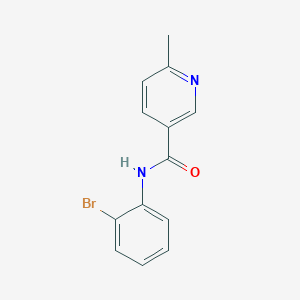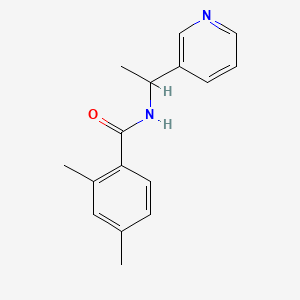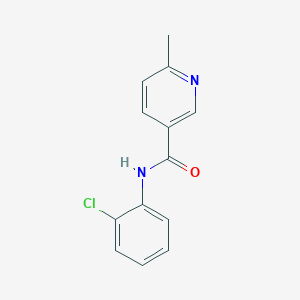
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) and has potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide selectively binds to the ATP-binding pocket of FGFR and inhibits its activity by preventing ATP binding. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival. 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and physiological effects:
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to have minimal toxicity in normal cells and tissues. However, further studies are needed to determine the long-term effects of 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases. However, 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has some limitations. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide in preclinical and clinical studies.
Direcciones Futuras
For research on 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide include the development of more potent and selective FGFR inhibitors and investigation of its potential use in combination with other cancer therapies.
Métodos De Síntesis
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide can be synthesized using a multi-step process involving the coupling of 4-fluoroaniline and 2-oxolane carboxylic acid, followed by imidazole formation and carboxamide coupling. The final product is obtained through purification using column chromatography. The synthesis of 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been reported in several scientific publications, and the compound has been synthesized in both academic and industrial laboratories.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR is a receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various cancers, including breast, lung, and bladder cancer. 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to selectively inhibit FGFR activity and has demonstrated antitumor activity in preclinical models of cancer.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-11-3-5-12(6-4-11)19-10-17-9-14(19)15(20)18-8-13-2-1-7-21-13/h3-6,9-10,13H,1-2,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUXXAZFXVZNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=CN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














